1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol
Description
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-amino-2-(2-methoxy-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-8-4-5-10(14-3)9(6-8)11(2,13)7-12/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
KDXPCLYIPKSHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)(CN)O |
Origin of Product |
United States |
Preparation Methods
Cyanohydrin Formation and Reduction Route
A common synthetic approach for related aminopropanol derivatives, applicable to this compound, involves:
- Step 1: Reaction of 2-methoxy-5-methylacetophenone with trimethylsilyl cyanide in the presence of zinc iodide under nitrogen at room temperature overnight. This forms a cyanohydrin intermediate.
- Step 2: Reduction of the cyanohydrin intermediate using borane-tetrahydrofuran complex (BH3-THF) at room temperature overnight.
- Step 3: Acidic workup with concentrated hydrochloric acid to convert the borane complex to the free amine salt.
- Step 4: Liberation of the free amine by basification with sodium hydroxide, followed by extraction and purification via silica gel chromatography.
This method yields the target aminopropanol as an oil with moderate yield (~24%) and requires careful handling due to intermediate stability and foaming during acid quench.
Nucleophilic Substitution on Aromatic Chlorides
Another method involves:
- Reaction of 1-amino-2-methylpropan-2-ol with aromatic chlorides bearing electron-withdrawing groups (e.g., 4-chloro-6-(trifluoromethyl)pyridinyl derivatives) in the presence of bases such as sodium bicarbonate or potassium carbonate.
- Solvents used include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
- Reaction temperatures range from room temperature to reflux (20–115°C).
- Microwave irradiation can be employed to accelerate the reaction.
- Workup involves extraction, washing, drying, concentration, and recrystallization or chromatography to isolate the product with yields up to 96% reported in some cases.
This approach is particularly suited for introducing the aminopropanol moiety onto heteroaromatic systems and can be adapted for the methoxy-methylphenyl substituted target compound.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyanohydrin formation + reduction | 2-methoxy-5-methylacetophenone, trimethylsilyl cyanide, ZnI2, BH3-THF, HCl, NaOH | THF, CH2Cl2 | RT (overnight) | ~24 | Multi-step, moderate yield, requires chromatography purification, sensitive intermediates |
| Nucleophilic substitution | 1-amino-2-methylpropan-2-ol, aromatic chloride, NaHCO3 or K2CO3, microwave optional | THF, DMSO | 20–115°C (reflux or microwave) | Up to 96 | High yield, suitable for heteroaromatic derivatives, scalable, requires inert atmosphere |
| Reductive amination (inferred) | 2-methoxy-5-methylacetophenone, ammonia/amine, reducing agent | Various | Mild to reflux | Not reported | Common in related syntheses, potential for stereocontrol, not explicitly reported here |
Experimental Notes and Observations
- The cyanohydrin route demands careful control of nitrogen atmosphere and slow addition of reagents to avoid side reactions.
- Borane reductions require cautious quenching due to vigorous foaming with acid.
- Nucleophilic substitution reactions benefit from microwave irradiation to reduce reaction time and improve yields.
- Purification steps often involve silica gel chromatography or recrystallization from mixed solvents such as isopropanol and acetonitrile.
- Reaction monitoring by NMR and LC-MS confirms product identity and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl) and amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy-methylphenyl substituent can interact with hydrophobic regions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
2-Amino-1-(2-methoxy-5-methylphenyl)propan-1-ol (Positional Isomer)
1-Amino-2-(4-bromophenyl)propan-2-ol
- Substituent : A bromine atom at the para position of the phenyl ring.
- Molecular Formula: C₉H₁₂BrNO (MW = 230.105).
- Comparison : Bromine increases molecular weight and lipophilicity compared to the methoxy/methyl substituents. The electron-withdrawing bromine may reduce aromatic ring electron density, affecting reactivity in electrophilic substitution .
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol
- Substituents : Bromine at the 5-position and methoxy at the 2-position of the phenyl ring.
- Molecular Formula: C₁₀H₁₄BrNO₂ (MW = 260.13).
- The additional hydroxyl group on carbon 1 enhances hydrophilicity .
Halogen-Substituted Analogs
1-Amino-2-(2-bromophenyl)propan-2-ol hydrochloride
- Substituent : Bromine at the ortho position.
- Molecular Formula: C₉H₁₃BrClNO (MW = 266.57).
- The hydrochloride salt improves aqueous solubility compared to the free base .
1-Amino-2-(2-chlorophenyl)propan-2-ol
- Substituent : Chlorine at the ortho position.
- Molecular Formula: C₉H₁₂ClNO (MW = 185.65).
- Comparison : Chlorine’s smaller size and lower lipophilicity compared to bromine may result in different pharmacokinetic profiles. The ortho-substitution pattern is critical for receptor binding in some drug candidates .
Heterocyclic and Aromatic Ring Variants
1-Amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
- Substituent : Pyrazole ring instead of phenyl.
- Molecular Formula : C₇H₁₃N₃O (MW = 155.20).
- Reduced aromaticity compared to phenyl derivatives may alter metabolic pathways .
1-Amino-2-(pyridin-3-yl)propan-2-ol
- Substituent : Pyridine ring instead of phenyl.
- Molecular Formula : C₈H₁₂N₂O (MW = 152.19).
- Comparison : The pyridine ring’s basic nitrogen increases water solubility and may improve bioavailability. This structure is common in CNS-targeting pharmaceuticals due to its ability to cross the blood-brain barrier .
Functional Group Modifications
2-(5-Bromo-2-methoxyphenyl)propan-2-ol
- Key Difference: Lacks the amino group.
- Molecular Formula : C₁₀H₁₃BrO₂ (MW = 245.12).
Data Tables
Table 1: Molecular Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₇NO₂ | 195.26 (calc.) | 2-methoxy, 5-methylphenyl | Secondary alcohol, primary amine |
| 1-Amino-2-(4-bromophenyl)propan-2-ol | C₉H₁₂BrNO | 230.105 | 4-bromophenyl | High lipophilicity |
| 1-Amino-2-(2-chlorophenyl)propan-2-ol | C₉H₁₂ClNO | 185.65 | 2-chlorophenyl | Ortho-substitution |
| 1-Amino-2-(pyridin-3-yl)propan-2-ol | C₈H₁₂N₂O | 152.19 | Pyridin-3-yl | Enhanced solubility |
Table 2: Substituent Effects on Physicochemical Properties
Biological Activity
1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, interactions with various biological targets, and implications for therapeutic applications.
Structural Characteristics
The compound is characterized by the following structural features:
- Amino Group : Essential for interaction with biological receptors.
- Methoxy Group : Enhances solubility and reactivity.
- Methyl Substituent : Influences steric properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It has been shown to bind to specific receptors, potentially affecting signal transduction pathways.
The mechanism of action involves binding to molecular targets, which may result in:
- Inhibition or Activation : Depending on the target, the compound can either inhibit or activate enzymatic reactions, thus influencing cellular processes.
- Modulation of Physiological Responses : By interacting with receptors, it may alter physiological responses, providing therapeutic benefits in various conditions.
Case Studies
- Antimicrobial Activity :
- Enzyme Inhibition Studies :
Data Table of Biological Activities
Pharmacological Implications
The unique structural features of this compound suggest potential therapeutic applications in:
- Antibiotic Development : Given its antimicrobial properties, it could be developed into a new class of antibiotics.
- Metabolic Regulation : Its ability to modulate enzyme activity positions it as a candidate for metabolic disorders.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Storage : Store in a dry environment at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
- Spill Management : Absorb spills with inert materials (e.g., sand), avoid dust formation, and dispose via licensed waste services .
- Emergency Measures : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Seek medical attention for persistent symptoms .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer :
- Key Steps :
Amino Group Introduction : Use reductive amination or nucleophilic substitution under inert atmospheres (e.g., nitrogen) to minimize oxidation .
Catalysts : Employ palladium or nickel catalysts for selective reduction of intermediate ketones .
Purification : Apply column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol for high-purity isolation .
- Table: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 25–50°C | Higher yields at moderate temps |
| Solvent | Anhydrous THF | Reduces side reactions |
| Catalyst | Pd/C (5% wt) | Enhances selectivity |
Advanced Research Questions
Q. How do substituent variations on the phenyl ring affect the compound’s biological activity?
- Methodological Answer :
- Comparative Analysis : Replace the 5-methyl or 2-methoxy groups with halogens (e.g., Cl, F) or electron-donating groups (e.g., -OCH₃) to study SAR.
- Experimental Design :
Synthesize Analogs : Use Suzuki coupling or Friedel-Crafts alkylation for substituent introduction .
Activity Assays : Test binding affinity via fluorescence polarization or enzyme inhibition assays (e.g., kinase profiling) .
- Table: Substituent Effects on Activity
| Substituent | Position | Biological Activity Trend |
|---|---|---|
| -F | 2 | ↑ Binding affinity (polar interactions) |
| -Cl | 5 | ↑ Metabolic stability (steric hindrance) |
| -OCH₃ | 4 | Alters electronic profile, reducing reactivity |
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?
- Methodological Answer :
- Data Validation :
Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–13) .
Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
- Addressing Gaps : For missing vapor pressure data, apply the Epstein-Glasgow method using thermogravimetric analysis (TGA) .
Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer :
- Structural Modifications : Introduce deuterium at labile C-H bonds or replace methoxy with trifluoromethoxy to resist CYP450 oxidation .
- In Vitro Models : Use hepatic microsomes or hepatocyte incubations with LC-MS/MS to identify metabolic hotspots .
- Computational Tools : Apply molecular docking (AutoDock Vina) to predict interactions with CYP3A4 and guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
